molecular formula C19H20ClN3O3 B4085315 N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B4085315
M. Wt: 373.8 g/mol
InChI Key: PUJHLLMYTPTSHS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a methylpiperidinyl group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: The nitration of 3-chlorophenylamine to form 3-chloro-4-nitroaniline.

    Acylation: The acylation of 3-chloro-4-nitroaniline with 4-methylpiperidine to form the desired benzamide compound.

The reaction conditions for these steps often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced analytical techniques ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form corresponding N-oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide, various nucleophiles (e.g., amines, thiols), polar aprotic solvents.

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Major Products Formed

    Reduction: Formation of N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides and other oxidized derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in biochemical assays to study its interactions with various biological targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for research purposes.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-aminobenzamide: A reduced form of the compound with different biological activity.

    N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-hydroxybenzamide: An oxidized derivative with distinct chemical properties.

    N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-methoxybenzamide: A substituted derivative with potential variations in reactivity and application.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-13-7-9-22(10-8-13)17-6-5-14(11-18(17)23(25)26)19(24)21-16-4-2-3-15(20)12-16/h2-6,11-13H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJHLLMYTPTSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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